(2-Nitrophenyl)(phenyl)methanol
Overview
Description
(2-Nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11NO3 It consists of a phenyl group and a 2-nitrophenyl group attached to a central methanol moiety
Mechanism of Action
Target of Action
The primary target of (2-Nitrophenyl)(phenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Biochemical Pathways
The inhibition of PqsD by this compound affects the production of signal molecules HHQ and PQS in P. aeruginosa . These molecules are part of the QS system and are crucial for the bacteria’s collective behavior . By inhibiting PqsD, the compound disrupts these pathways and their downstream effects, including biofilm formation .
Result of Action
The result of the action of this compound is the disruption of the QS system in P. aeruginosa, leading to a decrease in biofilm formation . This can potentially reduce the bacteria’s resistance to antibiotics and make them more susceptible to treatment .
Biochemical Analysis
Biochemical Properties
(2-Nitrophenyl)(phenyl)methanol has been identified as a promising inhibitor of PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The compound interacts with this enzyme, potentially disrupting its normal function .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with Pseudomonas aeruginosa. The compound has been shown to inhibit the production of signal molecules HHQ and PQS in this bacterium .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the PqsD enzyme. This binding potentially inhibits the enzyme’s normal function, disrupting the biosynthesis of signal molecules in Pseudomonas aeruginosa .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. The compound’s in vitro potency against recombinant PqsD and its effect on signal molecule production in Pseudomonas aeruginosa have been examined .
Metabolic Pathways
Its interaction with the PqsD enzyme suggests it may influence the biosynthesis of signal molecules in Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)(phenyl)methanol typically involves the reaction of 2-nitrobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Grignard Reaction: The Grignard reagent is then added to 2-nitrobenzaldehyde, resulting in the formation of this compound after hydrolysis.
The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of (2-nitrophenyl)(phenyl)ketone or (2-nitrophenyl)(phenyl)aldehyde.
Reduction: Formation of (2-aminophenyl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Nitrophenyl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-biofilm activity and potential use as an anti-infective agent.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)methanol: Lacks the phenyl group, making it less complex.
(2-Aminophenyl)(phenyl)methanol:
(2-Nitrophenyl)(phenyl)ketone: The hydroxyl group is oxidized to a ketone, changing its chemical properties.
Uniqueness
(2-Nitrophenyl)(phenyl)methanol is unique due to the presence of both a nitro group and a phenyl group attached to a central methanol moiety
Properties
IUPAC Name |
(2-nitrophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHQWUKHCUKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339366 | |
Record name | (2-Nitrophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-12-5 | |
Record name | (2-Nitrophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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